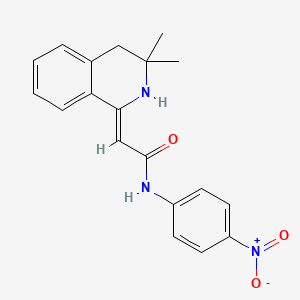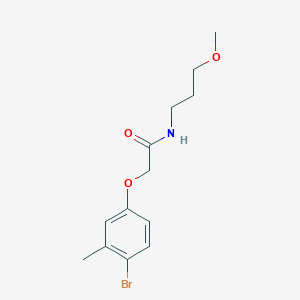![molecular formula C16H11BrN2O5 B5907619 1-(1,3-benzodioxol-5-yl)-3-[(2-bromo-4-nitrophenyl)amino]-2-propen-1-one](/img/structure/B5907619.png)
1-(1,3-benzodioxol-5-yl)-3-[(2-bromo-4-nitrophenyl)amino]-2-propen-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(1,3-benzodioxol-5-yl)-3-[(2-bromo-4-nitrophenyl)amino]-2-propen-1-one, also known as BNPP, is a synthetic compound that has been widely used in scientific research. BNPP belongs to the class of chalcones, which are known for their diverse biological activities.
作用机制
The mechanism of action of 1-(1,3-benzodioxol-5-yl)-3-[(2-bromo-4-nitrophenyl)amino]-2-propen-1-one is complex and depends on the specific biological system being studied. This compound has been shown to inhibit the activity of various enzymes, such as tyrosinase, acetylcholinesterase, and butyrylcholinesterase, through the formation of a reversible complex with the enzyme. This compound has also been shown to scavenge ROS and protect cells from oxidative damage.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are diverse and depend on the specific biological system being studied. This compound has been shown to have antimicrobial activity against various bacteria and fungi. It has also been shown to have anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. This compound has been shown to have antioxidant activity by scavenging ROS and protecting cells from oxidative damage. In addition, this compound has been shown to have anticancer activity by inducing apoptosis and inhibiting cell proliferation.
实验室实验的优点和局限性
One advantage of using 1-(1,3-benzodioxol-5-yl)-3-[(2-bromo-4-nitrophenyl)amino]-2-propen-1-one in lab experiments is its diverse biological activities, which make it a useful tool for investigating various biological processes. Another advantage is its synthetic accessibility, which allows for the production of large quantities of the compound. One limitation of using this compound in lab experiments is its potential toxicity, which requires careful handling and storage. Another limitation is its limited solubility in aqueous solutions, which can affect its bioavailability and activity.
未来方向
There are many future directions for the use of 1-(1,3-benzodioxol-5-yl)-3-[(2-bromo-4-nitrophenyl)amino]-2-propen-1-one in scientific research. One direction is the development of this compound derivatives with improved biological activities and selectivity. Another direction is the investigation of the role of this compound in cellular signaling and gene expression. This compound could also be used as a tool to investigate the role of ROS in various biological processes. Finally, the potential use of this compound as a therapeutic agent for various diseases, such as cancer and neurodegenerative diseases, could be explored.
合成方法
1-(1,3-benzodioxol-5-yl)-3-[(2-bromo-4-nitrophenyl)amino]-2-propen-1-one can be synthesized through a multistep process, starting from the reaction of salicylaldehyde with acetylacetone to form 1,3-diphenyl-2-propen-1-one. This intermediate is then reacted with 1,3-benzodioxole-5-carbaldehyde and 2-bromo-4-nitroaniline to form this compound. The purity of the compound can be improved through recrystallization and column chromatography.
科学研究应用
1-(1,3-benzodioxol-5-yl)-3-[(2-bromo-4-nitrophenyl)amino]-2-propen-1-one has been extensively used in scientific research as a tool to investigate various biological processes. It has been shown to have antimicrobial, anti-inflammatory, antioxidant, and anticancer activities. This compound has been used to study the mechanism of action of various enzymes, such as tyrosinase, acetylcholinesterase, and butyrylcholinesterase. It has also been used to investigate the role of reactive oxygen species (ROS) in cellular signaling and oxidative stress.
属性
IUPAC Name |
(Z)-1-(1,3-benzodioxol-5-yl)-3-(2-bromo-4-nitroanilino)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11BrN2O5/c17-12-8-11(19(21)22)2-3-13(12)18-6-5-14(20)10-1-4-15-16(7-10)24-9-23-15/h1-8,18H,9H2/b6-5- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXGYUMNBGDVJLP-WAYWQWQTSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)C=CNC3=C(C=C(C=C3)[N+](=O)[O-])Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)/C=C\NC3=C(C=C(C=C3)[N+](=O)[O-])Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11BrN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl 2-{4-[(4-chlorobenzyl)oxy]-3-ethoxybenzylidene}-5-[4-(dimethylamino)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5907556.png)

![2-[4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B5907565.png)
![ethyl 2-(2,3-dimethoxybenzylidene)-5-(2,5-dimethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5907579.png)
![N-[1-(3-nitrophenyl)ethylidene]-4-phenyl-1-piperazinamine](/img/structure/B5907596.png)
![3-[1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-cyano-N-(tetrahydro-2-furanylmethyl)acrylamide](/img/structure/B5907608.png)


![4-{[3-(ethoxycarbonyl)-6-ethyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}-4-oxo-2-butenoic acid](/img/structure/B5907631.png)

![[3-benzoyl-4-hydroxy-2-(3-nitrophenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]acetic acid](/img/structure/B5907642.png)
![5-(3-methoxyphenyl)-7-methyl-3-oxo-N-phenyl-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B5907645.png)

